molecular formula C12H8Cl2N2O2 B5838203 2,6-dichlorobenzyl 2-pyrazinecarboxylate

2,6-dichlorobenzyl 2-pyrazinecarboxylate

Cat. No. B5838203
M. Wt: 283.11 g/mol
InChI Key: SVSVULHGBBNEJB-UHFFFAOYSA-N
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Description

2-Pyrazinecarboxylate, also known as pca, is a kind of important N-heterocyclic ligand comprising the carboxyl group . It can be used as the intermediate of oltipraz . Its metal complexes are important organic–inorganic hybrid materials . These complexes exhibit attractive application prospects in the development of selective catalysis, molecular recognition, electro-optic materials, semiconductor materials, magnetic materials, and so on .


Synthesis Analysis

2-Pyrazinecarboxylate cupric (II) complex Cu(pyza)2(H2O)2 was synthesized by the method of liquid phase synthesis . The composition and structure of the compound were characterized by chemical and elemental analyses and X-ray crystallography .


Molecular Structure Analysis

Spectroscopic (IR, Raman, and NMR) data showed that alkali metals disturb the electronic system of the aromatic ring of ligands, (of 2-pyrazinecarboxylate, and 2,3-pyrazinedicarboxylate). The degree of perturbation increases in the studied series salts in order: Li–Na–K–Rb–Cs .


Chemical Reactions Analysis

In accordance with Hess’ law, a thermochemical cycle was designed, the enthalpy change in the reaction of 2-pyrazinecarboxylic acid with cupric acetate monohydrate was determined by the use of an isoperibol solution-reaction calorimeter, and the standard molar enthalpy of formation of the complex was calculated to be −(1191.282 ± 2.457) kJ mol−1 by the use of the dissolution enthalpies and other auxiliary thermodynamic quantities .


Physical And Chemical Properties Analysis

The FT-IR and FT-Raman spectra of alkali metal 2-pyrazinecarboxylates and 2,3-pyrazinedicarboxylates were recorded and analyzed in the region of 4000–400 cm−1 . 1H NMR and 13C NMR spectra of analyzed compounds have been registered and assigned . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated .

Scientific Research Applications

Continuous Photochemical Benzylic Bromination

Background: Benzyl bromides are essential building blocks in pharmaceutical, agrochemical, and materials industries. Traditionally, their synthesis involves radical bromination of toluene derivatives using thermally or photochemically generated bromine radicals. However, achieving cost-effective, sustainable, and safe processes is crucial for both small and large-scale applications.

Application: Researchers have developed a continuous photochemical benzylic bromination method using in situ generated Br2. This process intensification occurs within a microstructured photochemical reactor, illuminated by 405 nm LEDs. By optimizing the bromine generator, they achieve highly efficient mass utilization through HBr recycling. The reaction system operates without organic solvents, significantly reducing the process mass intensity (PMI) from 13.25 to just 4.33. Notably, this method enables complete conversion in residence times as low as 15 seconds, demonstrating exceptional throughput. Additionally, the preparation of pharmaceutically relevant building blocks via monobromination (1.17 kg scale) or dibromination (15 g scale) showcases outstanding mass efficiency .

Metal Complexes with 2-Pyrazinecarboxylate

Background: Metal complexes play a crucial role in various fields, including catalysis, materials science, and bioinorganic chemistry. Studying their properties and applications is essential for advancing these areas.

Application: The synthesis and characterization of metal complexes involving 2-pyrazinecarboxylate ligands have been investigated. For instance, the copper(II) complex Cu(pyza)2(H2O)2 was synthesized via liquid-phase synthesis. Detailed studies, including chemical analyses, elemental analyses, and X-ray crystallography, provide insights into the structure and properties of these complexes .

Thermogravimetric Studies

Background: Understanding the thermal stability and decomposition behavior of compounds is crucial for safety assessments and process optimization.

Application: Researchers have conducted thermogravimetric studies on 2-pyrazinecarboxylate salts with alkali metal cations. These studies involve analyzing the weight loss as a function of temperature. The results provide valuable information about the compound’s stability and decomposition patterns .

Spectroscopic Characterization

Background: Spectroscopic techniques (IR, Raman, NMR) allow researchers to probe molecular structures, vibrational modes, and electronic transitions.

Application: In the case of 2-pyrazinecarboxylate salts, spectroscopic analyses (IR, Raman, NMR) have been performed. These techniques provide insights into the molecular vibrations, functional groups, and coordination environments of the compound .

properties

IUPAC Name

(2,6-dichlorophenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-3-10(14)8(9)7-18-12(17)11-6-15-4-5-16-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSVULHGBBNEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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